Cas no 944894-50-2 (3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid)
3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid is a specialized sulfonamide derivative featuring a cycloheptyl substituent and a thiophene-carboxylic acid backbone. This compound is of interest in medicinal and organic chemistry due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The cycloheptyl group enhances lipophilicity, while the sulfamoyl and carboxylic acid functionalities provide sites for further derivatization or coordination. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in research settings.
944894-50-2 structure
Product Name:3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid
CAS No:944894-50-2
MF:C12H17NO4S2
MW:303.397680997849
CID:5699392
PubChem ID:17221131
Update Time:2025-05-28
3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Z227844082
- NCGC00189431-01
- EN300-62729
- 3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid
- 3-(cycloheptylsulfamoyl)thiophene-2-carboxylicacid
- 944894-50-2
- AKOS004121985
- 2-Thiophenecarboxylic acid, 3-[(cycloheptylamino)sulfonyl]-
- 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid
-
- Inchi: 1S/C12H17NO4S2/c14-12(15)11-10(7-8-18-11)19(16,17)13-9-5-3-1-2-4-6-9/h7-9,13H,1-6H2,(H,14,15)
- InChI Key: JYEKTNPDJCEWJR-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)SC=CC=1S(NC1CCCCCC1)(=O)=O
Computed Properties
- Exact Mass: 303.05990037g/mol
- Monoisotopic Mass: 303.05990037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 120Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 498.0±55.0 °C at 760 mmHg
- Flash Point: 255.0±31.5 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
- pka: 2.68±0.10(Predicted)
3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C996263-25mg |
3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic Acid |
944894-50-2 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C996263-50mg |
3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic Acid |
944894-50-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C996263-250mg |
3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic Acid |
944894-50-2 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM482543-1g |
3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid |
944894-50-2 | 95%+ | 1g |
$592 | 2024-07-19 | |
| Enamine | EN300-62729-0.05g |
3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid |
944894-50-2 | 95% | 0.05g |
$88.0 | 2023-02-13 | |
| Enamine | EN300-62729-0.1g |
3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid |
944894-50-2 | 95% | 0.1g |
$132.0 | 2023-02-13 | |
| Enamine | EN300-62729-0.25g |
3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid |
944894-50-2 | 95% | 0.25g |
$188.0 | 2023-02-13 | |
| Enamine | EN300-62729-0.5g |
3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid |
944894-50-2 | 95% | 0.5g |
$353.0 | 2023-02-13 | |
| Enamine | EN300-62729-1.0g |
3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid |
944894-50-2 | 95% | 1.0g |
$470.0 | 2023-02-13 | |
| Enamine | EN300-62729-2.5g |
3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid |
944894-50-2 | 95% | 2.5g |
$923.0 | 2023-02-13 |
3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
944894-50-2 (3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent